![molecular formula C25H40N2O9 B14073275 16-[[(1S)-1-carboxy-4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutyl]amino]-16-oxohexadecanoic acid CAS No. 943586-12-7](/img/structure/B14073275.png)
16-[[(1S)-1-carboxy-4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutyl]amino]-16-oxohexadecanoic acid
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Overview
Description
16-[[(1S)-1-carboxy-4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutyl]amino]-16-oxohexadecanoic acid is a complex organic compound that belongs to the class of glutamic acid derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 16-[[(1S)-1-carboxy-4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutyl]amino]-16-oxohexadecanoic acid involves multiple steps. The key steps include the formation of the pyrrolidinone ring and the attachment of the aliphatic chain. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
16-[[(1S)-1-carboxy-4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutyl]amino]-16-oxohexadecanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols or amines .
Scientific Research Applications
16-[[(1S)-1-carboxy-4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutyl]amino]-16-oxohexadecanoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in biological processes and interactions.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of 16-[[(1S)-1-carboxy-4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutyl]amino]-16-oxohexadecanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 18-[[(1S)-1-carboxy-4-[2-[2-[2-[2-[2-[2-(2,5-dioxopyrrolidin-1-yl)oxy-2-oxo-ethoxy]ethoxy]ethylamino]-2-oxo-ethoxy]ethoxy]ethylamino]-4-oxo-butyl]amino]-18-oxo-octadecanoic acid
- (S)-16-((1-carboxy-4-((2,5-dioxopyrrolidin-1-yl)oxy)-4-oxobutyl)amino)-16-oxohexadecanoic acid
Uniqueness
16-[[(1S)-1-carboxy-4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutyl]amino]-16-oxohexadecanoic acid is unique due to its specific structural features, such as the pyrrolidinone ring and the long aliphatic chain. These features confer distinct chemical and biological properties, making it valuable for various applications .
Biological Activity
16-[[(1S)-1-carboxy-4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutyl]amino]-16-oxohexadecanoic acid, also known as a derivative of hexadecanoic acid, exhibits significant biological activities that have been the subject of various studies. This article aims to summarize the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Chemical Formula : C25H40N2O9
- Molecular Weight : 512.600 g/mol
- CAS Registry Number : 943586-12-7
The compound's biological activity is primarily attributed to its structural features, which include a carboxylic acid group and a pyrrolidine moiety. These components contribute to its interaction with biological systems, particularly in the following areas:
- Anti-inflammatory Activity : The compound has shown potential in modulating inflammatory pathways, possibly through the inhibition of pro-inflammatory cytokines.
- Antioxidant Properties : Its ability to scavenge free radicals may contribute to cellular protection against oxidative stress.
- Metabolic Regulation : Preliminary studies suggest that it may influence metabolic pathways related to glucose and lipid metabolism.
1. Anti-diabetic Effects
Recent investigations indicate that this compound can aid in managing blood sugar levels, making it a candidate for diabetes treatment. A study demonstrated that it significantly reduced blood glucose levels in diabetic rats compared to control groups .
2. Neuroprotective Effects
The neuroprotective potential of this compound has been explored in models of neurodegeneration. It appears to enhance neuronal survival and reduce apoptosis in cultured neurons exposed to neurotoxic agents .
3. Antimicrobial Activity
In vitro studies have shown that the compound exhibits antimicrobial properties against various bacterial strains, suggesting its potential as an antimicrobial agent .
Case Studies and Research Findings
Properties
CAS No. |
943586-12-7 |
---|---|
Molecular Formula |
C25H40N2O9 |
Molecular Weight |
512.6 g/mol |
IUPAC Name |
16-[[(1S)-1-carboxy-4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutyl]amino]-16-oxohexadecanoic acid |
InChI |
InChI=1S/C25H40N2O9/c28-20(13-11-9-7-5-3-1-2-4-6-8-10-12-14-23(31)32)26-19(25(34)35)15-18-24(33)36-27-21(29)16-17-22(27)30/h19H,1-18H2,(H,26,28)(H,31,32)(H,34,35)/t19-/m0/s1 |
InChI Key |
VIODGMQNVVFBFM-IBGZPJMESA-N |
Isomeric SMILES |
C1CC(=O)N(C1=O)OC(=O)CC[C@@H](C(=O)O)NC(=O)CCCCCCCCCCCCCCC(=O)O |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCC(C(=O)O)NC(=O)CCCCCCCCCCCCCCC(=O)O |
Origin of Product |
United States |
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